molecular formula C8H6N4O2 B1313673 1-(4-Nitrophenyl)-1h-1,2,4-triazole CAS No. 6219-55-2

1-(4-Nitrophenyl)-1h-1,2,4-triazole

Cat. No. B1313673
CAS RN: 6219-55-2
M. Wt: 190.16 g/mol
InChI Key: YGFKLGQEQNGWOB-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenyl)-1h-1,2,4-triazole” is a chemical compound that likely contains a nitrophenyl group and a 1,2,4-triazole group . Nitrophenyl compounds are aromatic compounds that contain a nitro group (-NO2) attached to a phenyl group. The 1,2,4-triazole is a type of triazole with a three-membered ring structure containing two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “1-(4-Nitrophenyl)-1h-1,2,4-triazole” would likely involve a phenyl ring attached to a nitro group and a 1,2,4-triazole ring. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Nitrophenyl compounds can undergo various reactions, including reduction and nucleophilic substitution . The 1,2,4-triazole group can also participate in various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Nitrophenyl)-1h-1,2,4-triazole” would depend on its exact molecular structure. Nitrophenyl compounds are generally yellow to orange solids that are slightly soluble in water .

Scientific Research Applications

Thermal Stability and Acoustic Fingerprint Spectra

1-(4-Nitrophenyl)-1H-1,2,4-triazole and related compounds have been studied for their thermal stability, which is crucial for applications in propellants and explosives, particularly in rocket fuels. The thermal decomposition and acoustic fingerprint spectra of these compounds, including 1-(4-methyl-3,5-dinitrophenyl)-1H-1,2,4-triazole and 1-(4-methoxy-3,5-dinitrophenyl)-1H-1,2,4-triazole, were evaluated using pulsed photoacoustic pyrolysis techniques. This research aids in understanding their behavior under varying thermal conditions, which is essential for their safe handling and application (Rao et al., 2016).

Synthesis and Antibacterial Activity

Research on 1,2,4-triazole derivatives, including 1-(4-Nitrophenyl)-1H-1,2,4-triazole, has shown promising results in the field of antimicrobial agents. Various triazole derivatives with different substituent groups exhibit significant antibacterial and antifungal activities against a range of pathogens, making them potential candidates for developing new antimicrobial drugs (Upmanyu et al., 2011).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of 1-(4-Nitrophenyl)-1H-1,2,4-triazole have been studied to understand its physical properties better. This includes analyzing the dihedral angles between the triazole ring and the nitro group with the phenyl ring, and exploring hydrogen bonding patterns and π–π stacking interactions within the crystal structure. Such research is pivotal in pharmaceutical and material sciences to predict and tailor the compound's behavior (Fun et al., 2011).

Ligand Properties and Metal Complex Formation

The 1,2,4-triazole moiety, as in 1-(4-Nitrophenyl)-1H-1,2,4-triazole, exhibits interesting ligand properties. It has been used to form complexes with various metal ions, demonstrating potential applications in materials science and catalysis. The ligand's coordination modes and the resulting metal complexes' physicochemical properties are essential areas of study (Al-Alzawi et al., 2023).

Efficiency as Activators in Chemical Reactions

1,2,4-Triazoles, such as 1-(4-Nitrophenyl)-1H-1,2,4-triazole, have been evaluated for their efficiency as activators in acid-catalyzed reactions, like phosphoramidite alcoholysis. Understanding their role and efficiency in these reactions contributes to the development of more effective and selective chemical synthesis methods (Nurminen et al., 2003).

Safety And Hazards

Like many nitrophenyl compounds, “1-(4-Nitrophenyl)-1h-1,2,4-triazole” could potentially be hazardous. It might cause skin and eye irritation, and could be harmful if inhaled or swallowed .

Future Directions

The future directions for research on “1-(4-Nitrophenyl)-1h-1,2,4-triazole” would depend on its potential applications. It could be used in the synthesis of other compounds, as a reagent in chemical reactions, or potentially in the development of pharmaceuticals .

properties

IUPAC Name

1-(4-nitrophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKLGQEQNGWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455001
Record name 1-(4-Nitrophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-1h-1,2,4-triazole

CAS RN

6219-55-2
Record name 1-(4-Nitrophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,4-Triazole sodium derivative (90%) (17.74 g, 0.18 mol) and 1-fluoro-4-nitrobenzene (25 g, 0.18 mol), in DMF, (150 ml) was stirred at room temperature for 4 days. Water (300 ml) and ethyl acetate (500 ml) were added and the mixture extracted. The organic layer was separated, washed with water (3×300 ml), dried (MgSO4) and evaporated to give the desired product (24.8 g); δ (360 MHz, CDCl3) 7.92 (2H, d, J=9.1 Hz, Ar--H); 8.17 (1H, s, Ar--H); 8.40.(2H, d, J=9.1 Hz, Ar--H); 8.48 (1H, s, Ar--H).
Name
1,2,4-Triazole sodium
Quantity
17.74 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared from 4-fluoronitrobenzene (2 g) and 1,2,4-triazole (1 g) as described in Description 61 to give a white solid (2.6 g, 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Yield
97%

Synthesis routes and methods III

Procedure details

4Fluoronitrobenzene (2 g, 0.014 mol), 1,2,4-triazole (1 g, 0.014 mol), potassium carbonate (1.96 g, 0.014 mol) were dissolved in DMSO (50 ml) and stirred at 90° C. for 24 h under dry conditions. The yellow suspension was poured into water (150 ml), extracted (EtOAc), dried (Na2SO4) and evaporated under reduced pressure to afford an orange solid which was purified by flash column chromatography on silica eluting with n-pentane/ethyl acetate (50-100%) to afford a white solid (2.57 g 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
K Walczak, A Gondela, J Suwiński - European journal of medicinal …, 2004 - Elsevier
Twelve N-aryl derivatives of 4-nitroimidazole, 2-methyl-4-nitroimidazole, 4-nitropyrazole or 3-nitro-1,2,4-triazole have been synthesized either by a degenerated ring transformation …
Number of citations: 180 www.sciencedirect.com
AM Hayallah, HF Heta - Bulletin of Pharmaceutical Sciences …, 2008 - bpsa.journals.ekb.eg
In the present work, some new 1,3,5-trisubstituted[1,2,4]triazole derivatives and their Schiff's bases were synthesized. The chemical structure of the target compounds was confirmed by …
Number of citations: 1 bpsa.journals.ekb.eg
M Okazaki, H Fukunaga, M Ishihara… - Bulletin of the Chemical …, 1994 - journal.csj.jp
2-Azolyl-5-nitropyridines (the generic name “azoles” is hereafter used for pyrrole, diazoles, and triazoles, and “azolyls” for any substituents derived from them) were examined from the …
Number of citations: 7 www.journal.csj.jp
NA Al-Masoudi, YA Al-Soud, IM Lagoja - Carbohydrate research, 1999 - Elsevier
1-(Chloroalkyl)1-aza-2-azoniaallene salts underwent cycloaddition with penta-O-benzoyl-d-mannonic acid nitrile to give several intermediates. The salts of these rearranged …
Number of citations: 23 www.sciencedirect.com
HY Hassan, ANA El-Shorbagi… - Bulletin of …, 1994 - bpsa.journals.ekb.eg
The synthesized 1H-1,2,4-triazoles (7a-c, 8a-c and 9a-c), a novel class of heterocyclic compounds of potential anti-inflammatory and analgesic activities, are of interest, since they …
Number of citations: 14 bpsa.journals.ekb.eg
GH Elgemeie, MA Abu-Zaied… - … , Nucleotides and Nucleic …, 2018 - Taylor & Francis
This study reports a novel and efficient method for the synthesis of the first reported novel class of triazole thioglycosides. These series of compounds were designed through the …
Number of citations: 17 www.tandfonline.com
R Lasch, MR Heinrich - Tetrahedron, 2015 - Elsevier
Phenylazocarboxylic tert-butyl esters have recently been shown to be highly versatile building blocks due to their ability to undergo nucleophilic aromatic substitutions under mild …
Number of citations: 19 www.sciencedirect.com
NV Suramwar, SR Thakare… - Organic Chemistry …, 2012 - downloads.hindawi.com
A simple and efficient method for N-arylation of 1,2,4-triazole at room temperature was described by the use of predominant (111) facet CuO nanoparticles as a catalyst in ligand-free …
Number of citations: 5 downloads.hindawi.com
M Zhang, Y Zhang, H Zhang, Y Zeng… - Chinese Journal of …, 2020 - Wiley Online Library
of main observation and conclusion A highly efficient catalytic system for the N‐arylation reactions of (hetero)aryl chlorides and nitrogen heterocycles with a copper(I) complex …
Number of citations: 3 onlinelibrary.wiley.com
P Ji, JH Atherton, MI Page - The Journal of Organic Chemistry, 2011 - ACS Publications
The rates of aromatic nucleophilic substitution reactions in liquid ammonia are much faster than those in protic solvents indicating that liquid ammonia behaves like a typical dipolar …
Number of citations: 55 pubs.acs.org

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